molecular formula C35H34N4O7 B11539805 4-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3,4,5-trimethoxybenzoate

4-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B11539805
M. Wt: 622.7 g/mol
InChI Key: OPTRLAXHNJVPBQ-JEUWCCCQSA-N
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Description

The compound 4-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic molecule with potential applications in various scientific fields. This compound features a combination of aromatic rings, hydrazone linkages, and ester functionalities, making it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes:

    Preparation of 4-(dimethylamino)benzaldehyde: This can be synthesized through the Vilsmeier-Haack reaction, where dimethylaniline reacts with DMF and POCl₃.

    Formation of the hydrazone: The aldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Condensation reaction: The hydrazone is then subjected to a condensation reaction with 3,4,5-trimethoxybenzoic acid chloride in the presence of a base like pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving hydrazone linkages. It can also serve as a probe for investigating cellular uptake and metabolism.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its aromatic and ester functionalities.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, modulating enzyme activity. The aromatic rings can engage in π-π stacking interactions, influencing receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl benzoate
  • 4-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-methoxybenzoate

Uniqueness

The uniqueness of 4-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3,4,5-trimethoxybenzoate lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of the trimethoxybenzoate moiety adds to its uniqueness by providing additional sites for chemical modification and enhancing its solubility in organic solvents.

This detailed overview should provide a comprehensive understanding of the compound and its various aspects

Properties

Molecular Formula

C35H34N4O7

Molecular Weight

622.7 g/mol

IUPAC Name

[4-[(E)-[[(Z)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C35H34N4O7/c1-39(2)27-15-11-23(12-16-27)19-29(37-33(40)25-9-7-6-8-10-25)34(41)38-36-22-24-13-17-28(18-14-24)46-35(42)26-20-30(43-3)32(45-5)31(21-26)44-4/h6-22H,1-5H3,(H,37,40)(H,38,41)/b29-19-,36-22+

InChI Key

OPTRLAXHNJVPBQ-JEUWCCCQSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)\NC(=O)C4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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